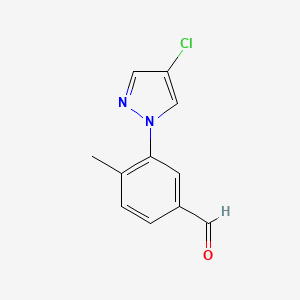

3-(4-Chloro-1H-pyrazol-1-yl)-4-methylbenzaldehyde

Description

3-(4-Chloro-1H-pyrazol-1-yl)-4-methylbenzaldehyde is a benzaldehyde derivative featuring a pyrazole ring substituted with a chlorine atom at the 4-position and a methyl group at the 4-position of the benzene ring. The aldehyde functional group makes it a versatile intermediate for synthesizing Schiff bases, hydrazones, or other derivatives via nucleophilic addition or condensation reactions . Its structural uniqueness lies in the substitution pattern, where the chloro and methyl groups influence electronic and steric properties, impacting reactivity and interactions with biological targets.

Properties

Molecular Formula |

C11H9ClN2O |

|---|---|

Molecular Weight |

220.65 g/mol |

IUPAC Name |

3-(4-chloropyrazol-1-yl)-4-methylbenzaldehyde |

InChI |

InChI=1S/C11H9ClN2O/c1-8-2-3-9(7-15)4-11(8)14-6-10(12)5-13-14/h2-7H,1H3 |

InChI Key |

NPTJDCSXAZHUNX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)C=O)N2C=C(C=N2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-1H-pyrazol-1-yl)-4-methylbenzaldehyde typically involves the reaction of 4-chloro-1H-pyrazole with 4-methylbenzaldehyde under specific conditions. One common method is the cyclocondensation of hydrazine with a carbonyl system, followed by chlorination and subsequent reaction with 4-methylbenzaldehyde .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and green chemistry approaches are often employed to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloro-1H-pyrazol-1-yl)-4-methylbenzaldehyde undergoes various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: 3-(4-Chloro-1H-pyrazol-1-yl)-4-methylbenzoic acid.

Reduction: 3-(4-Chloro-1H-pyrazol-1-yl)-4-methylbenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Chloro-1H-pyrazol-1-yl)-4-methylbenzaldehyde has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for drug development due to its structural features.

Mechanism of Action

The mechanism of action of 3-(4-Chloro-1H-pyrazol-1-yl)-4-methylbenzaldehyde involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be attributed to its ability to inhibit key enzymes or disrupt cell membrane integrity. In the context of anticancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Table 1: Structural and Molecular Data of Selected Compounds

Key Observations:

- Positional Isomerism : The target compound and 3-chloro-4-(4-methylpyrazol-1-yl)benzaldehyde share the same molecular formula (C₁₁H₉ClN₂O) but differ in substituent positions. The former has a methyl group on the benzene ring and a chloro group on the pyrazole, while the latter reverses these positions. Such isomerism can lead to divergent electronic and steric profiles.

- Molecular Weight : The methyl group on the benzene ring in the target compound increases its molecular weight compared to 3-(4-chloro-1H-pyrazol-1-yl)benzaldehyde (220.65 vs. 206.63).

- Collision Cross-Section (CCS) : The isomer in exhibits a predicted CCS of 145.3 Ų for [M+H]⁺, suggesting a compact molecular conformation. Similar derivatives lacking methyl groups (e.g., ) may adopt distinct spatial arrangements due to reduced steric bulk.

Physicochemical and Functional Implications

- Electronic Effects : The electron-withdrawing chloro group on the pyrazole ring may deactivate the aldehyde toward nucleophilic attack, whereas electron-donating methyl groups (e.g., in ) could modulate reactivity.

- Hazard Profile : Compounds like exhibit warnings for acute toxicity (H302), skin irritation (H315), and eye damage (H319), suggesting that the target compound may require similar safety precautions .

Biological Activity

3-(4-Chloro-1H-pyrazol-1-yl)-4-methylbenzaldehyde is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structure, featuring a pyrazole ring and a methyl-substituted benzaldehyde, suggests various pharmacological applications. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C_9H_8ClN_2O, with a molecular weight of approximately 220.65 g/mol. The presence of the chloro group and the aldehyde functionality contributes to its chemical reactivity and potential interactions with biological targets.

Biological Activities

Research indicates that compounds containing pyrazole rings often exhibit significant pharmacological properties, including:

- Antimicrobial Activity : Pyrazole derivatives have been studied for their ability to inhibit the growth of various microorganisms.

- Anticancer Properties : Several studies have highlighted the potential of pyrazole compounds in targeting cancer cells through various mechanisms, including kinase inhibition.

- Enzyme Inhibition : The compound may interact with specific enzymes, potentially leading to therapeutic effects against diseases.

Table 1: Summary of Biological Activities

| Biological Activity | Description |

|---|---|

| Antimicrobial | Inhibits growth of bacteria and fungi |

| Anticancer | Targets cancer cell proliferation |

| Enzyme Inhibition | Interacts with specific enzymes to modulate activity |

The biological activity of this compound may be attributed to its ability to bind to active sites on enzymes or receptors. This binding can inhibit their function, leading to desired therapeutic effects. For instance, similar compounds have shown efficacy in inhibiting kinases involved in cancer progression .

Case Studies

- Anticancer Activity : A study evaluated the anticancer potential of pyrazole derivatives in breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that certain derivatives exhibited significant cytotoxicity, suggesting that this compound could be further investigated for similar effects .

- Antimicrobial Effects : Another study focused on the antimicrobial properties of pyrazole derivatives, demonstrating that some compounds effectively inhibited bacterial growth. This suggests potential applications for this compound in treating infections .

Synthesis and Structural Analogues

The synthesis of this compound typically involves multi-step reactions that can be optimized for yield and purity. Its structural analogues share similar pyrazole characteristics but differ in substituent positions and types.

Table 2: Structural Analogues

| Compound Name | Structure | Unique Features |

|---|---|---|

| 3-Chloro-2-(4-methyl-1H-pyrazol-1-yl)benzaldehyde | Structure | Similar pyrazole structure with different substitutions |

| 5-Methylpyrazole | Structure | Lacks aldehyde functionality; emphasizes pyrazole properties |

Q & A

Q. What are common synthetic routes for 3-(4-Chloro-1H-pyrazol-1-yl)-4-methylbenzaldehyde?

The compound is typically synthesized via nucleophilic substitution between 4-methylbenzaldehyde derivatives and 4-chloro-1H-pyrazole. A standard protocol involves using potassium carbonate (K₂CO₃) as a base in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures (~80–100°C) to facilitate the coupling reaction . For aldehyde functionalization, the Vilsmeier-Haack reaction is often employed, where 3-methylpyrazolone precursors react with phosphoryl chloride (POCl₃) and DMF to introduce the aldehyde group .

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substitution patterns and purity.

- High-Performance Liquid Chromatography (HPLC) : Validates purity and monitors reaction progress.

- X-ray Crystallography : SHELXL software ( ) refines crystal structures, particularly for resolving steric effects from the chloro and methyl substituents.

- Mass Spectrometry (MS) : Collision cross-section (CCS) data, such as [M+H]⁺ at m/z 221.04762 (CCS 145.3 Ų), aids in structural validation .

Q. What are the primary research applications of this compound?

- Medicinal Chemistry : Investigated as a scaffold for enzyme inhibitors (e.g., anticancer or anti-inflammatory agents) due to its pyrazole and benzaldehyde moieties, which allow for hydrogen bonding and hydrophobic interactions .

- Material Science : Used in synthesizing dyes, polymers, or coordination complexes, leveraging its electron-deficient aromatic system .

Advanced Research Questions

Q. How can reaction yields be optimized for nucleophilic substitution steps?

Yield optimization involves:

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity .

- Catalyst Screening : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction rates .

- Temperature Control : Microwave-assisted synthesis (e.g., 80°C, 700 W) reduces reaction time and byproduct formation .

- Substrate Ratios : A 1.2:1 molar ratio of pyrazole to benzaldehyde minimizes unreacted starting material .

Q. What computational methods support structural and reactivity predictions?

- Density Functional Theory (DFT) : Predicts electronic properties (e.g., frontier molecular orbitals) to explain regioselectivity in substitution reactions.

- Molecular Dynamics (MD) : Simulates ligand-protein interactions for drug design .

- CCS Predictions : Match experimental MS data to validate conformers .

Q. How are crystallographic data discrepancies resolved for this compound?

- SHELX Refinement : SHELXL ( ) handles twinning or high-resolution data, adjusting parameters like ADPs (anisotropic displacement parameters) for heavy atoms.

- Validation Tools : CheckCIF identifies geometric outliers (e.g., bond angles, torsion angles) .

- Multi-Method Cross-Validation : Correlate X-ray data with NMR and IR to resolve ambiguities in substituent orientation .

Q. What strategies address conflicting biological activity data in enzyme inhibition studies?

- Dose-Response Curves : Re-evaluate IC₅₀ values under standardized conditions (pH, temperature).

- Off-Target Screening : Use proteome-wide assays to identify non-specific binding .

- Structural Analog Comparison : Compare with derivatives (e.g., 5-chloro-1-methyl-3-sulfanyl analogs) to isolate pharmacophore contributions .

Q. How does steric hindrance from the 4-methyl group influence reactivity?

- Kinetic Studies : Monitor reaction rates in Suzuki-Miyaura couplings; bulky substituents slow transmetalation steps.

- Crystal Packing Analysis : SHELX-refined structures reveal steric clashes affecting molecular conformation .

- DFT Calculations : Quantify steric effects using parameters like percent buried volume (%Vbur) .

Methodological Considerations

Q. What protocols ensure reproducibility in scaled-up synthesis?

- Continuous Flow Systems : Enhance heat/mass transfer for exothermic reactions .

- In Situ Monitoring : Use ReactIR or PAT (Process Analytical Technology) to track intermediates .

- Purification : Gradient flash chromatography (silica gel, hexane/EtOAc) removes regioisomers .

Q. How are spectroscopic artifacts (e.g., tautomerism) mitigated?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.